17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. (±)17-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. At a concentration of 2 µM the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the (R)-isomer is inactive.
17-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17-hete is considered to be an eicosanoid lipid molecule. 17-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 17-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
17-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 17-HETE(1-).
17-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17-hete is considered to be an eicosanoid lipid molecule. 17-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 17-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
17-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 17-HETE(1-).
Brand Name:
Vulcanchem
CAS No.:
128914-47-6
VCID:
VC21288178
InChI:
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-
SMILES:
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
CAS No.: 128914-47-6
Cat. No.: VC21288178
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. (±)17-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. At a concentration of 2 µM the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the (R)-isomer is inactive. 17-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17-hete is considered to be an eicosanoid lipid molecule. 17-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 17-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid. 17-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 17-HETE(1-). |
|---|---|
| CAS No. | 128914-47-6 |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12- |
| Standard InChI Key | OPPIPPRXLIDJKN-JPURVOHMSA-N |
| Isomeric SMILES | CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
| SMILES | CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
| Appearance | Assay:≥98%A solution in ethanol |
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